molecular formula C21H32ClN5O B1666605 Adatanserin hydrochloride CAS No. 144966-96-1

Adatanserin hydrochloride

Cat. No. B1666605
M. Wt: 406 g/mol
InChI Key: PPHCXMVJHQJEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adatanserin hydrochloride is a bioactive chemical.

Scientific Research Applications

Synthesis and Biological Evaluation for Depression and Anxiety Disorders

Adatanserin hydrochloride, through a process involving thionation and tandem double alkylation, produces thioadatanserin. This compound shows promise as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors, indicating potential applications in the treatment of depression and anxiety disorders (Evans et al., 2020).

Facile Synthesis Method

A new synthesis method for Adatanserin has been developed. This method uses 2-chloropyrimidine and adamantane carboxamide, suggesting an efficient route for producing Adatanserin, which is essential for its application in scientific research (Su et al., 2011).

Microsomal Stability and Metabolite Profiling

An intelligent data acquisition system has been applied to assess the microsomal stability and metabolite profiling of Adatanserin. This highlights its importance in pharmacokinetic studies and drug discovery, providing insights into its stability and metabolization (Gu & Lim, 2001).

Neuroprotective Potential in Ischemic Conditions

Adatanserin exhibits neuroprotective properties by attenuating ischemic amino acid efflux in a model of chemically-induced ischemia. This suggests its potential therapeutic application in neuroprotective strategies for ischemic brain injuries (Dawson et al., 2002).

properties

CAS RN

144966-96-1

Product Name

Adatanserin hydrochloride

Molecular Formula

C21H32ClN5O

Molecular Weight

406 g/mol

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide;hydrochloride

InChI

InChI=1S/C21H31N5O.ClH/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20;/h1-3,16-18H,4-15H2,(H,22,27);1H

InChI Key

PPHCXMVJHQJEAK-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5.Cl

Canonical SMILES

C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5.Cl

Appearance

Solid powder

Other CAS RN

144966-96-1

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

127266-56-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

adatanserin
N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide
WY 50324
WY 50324 dihydrochloride
WY-50324

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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